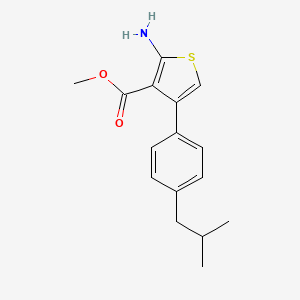

2-Amino-4-(4-isobutylphényl)thiophène-3-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

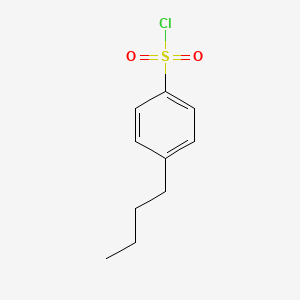

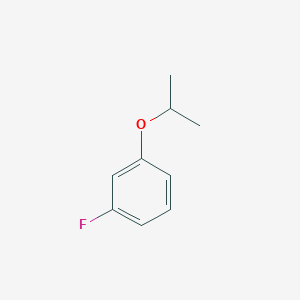

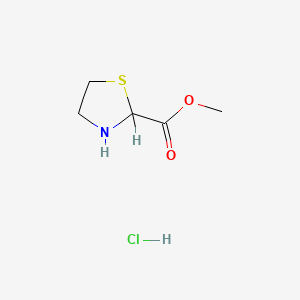

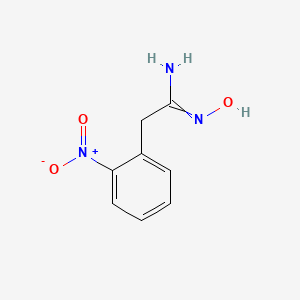

“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-40-8 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-isobutylphenyl)-3-thiophenecarboxylate . It is a solid at room temperature .

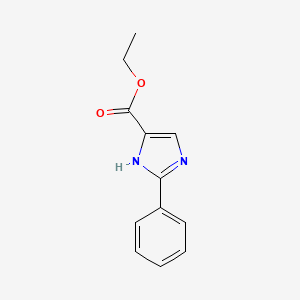

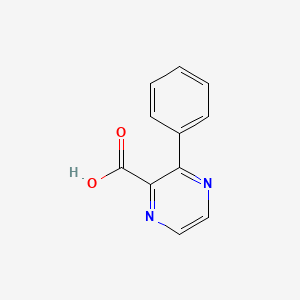

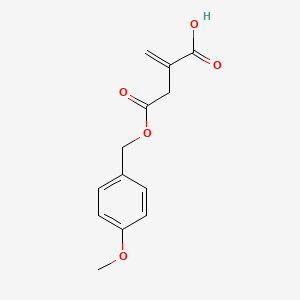

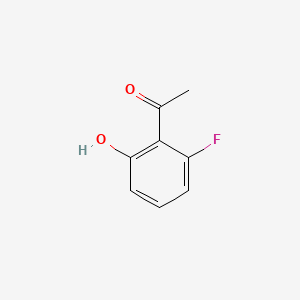

Molecular Structure Analysis

“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, and 1 Thiophene .Physical and Chemical Properties Analysis

“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a solid at room temperature . It has a molecular weight of 289.4 .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du thiophène ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, une série de dérivés d'éthyl-2-(benzylidèneamino substitué)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate a été synthétisée et a montré des résultats prometteurs dans les tests antimicrobiens .

Synthèse de composés biologiquement actifs

Les thiophènes sont considérés comme une classe essentielle pour les chimistes médicinaux en raison de leur variété d'effets biologiques. Ils sont souvent utilisés comme blocs de construction pour créer des composés avancés avec des avantages thérapeutiques potentiels .

Importance thérapeutique

Certains composés thiophéniques incorporant des motifs pyrazolone ont été synthétisés pour leur importance thérapeutique potentielle. Ces composés se sont montrés prometteurs dans diverses applications biologiques .

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate . .

Analyse Biochimique

Biochemical Properties

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate interacts with voltage-gated sodium channels, affecting neuronal signaling and providing potential analgesic effects .

Cellular Effects

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate influences various cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response. In neuronal cells, it affects cell signaling pathways by modulating ion channel activity, which can influence pain perception. Furthermore, in cancer cells, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation by affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate involves several pathways. It binds to cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is crucial for its anti-inflammatory effects. Additionally, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate modulates voltage-gated sodium channels, leading to changes in neuronal excitability and providing analgesic effects. It also affects gene expression by modulating transcription factors, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate can lead to sustained anti-inflammatory and analgesic effects. There may be a gradual reduction in efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate vary with different dosages. At low doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects. At higher doses, there may be toxic effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of adverse effects .

Metabolic Pathways

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. This compound can affect metabolic flux by inhibiting key enzymes in the inflammatory pathway, leading to reduced levels of pro-inflammatory metabolites .

Transport and Distribution

Within cells and tissues, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity is influenced by its localization, as it can interact with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific organelles .

Propriétés

IUPAC Name |

methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRZGFHZVRWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373376 |

Source

|

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-40-8 |

Source

|

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)